4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core, which is a bicyclic structure containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps:
Formation of 4-(tert-butyl)benzoyl chloride: This intermediate is prepared by reacting 4-(tert-butyl)benzoic acid with thionyl chloride under reflux conditions.
Synthesis of 3-propyl-3,4-dihydroquinoxalin-2-one: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoxalinone core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl moiety but lacks the quinoxalinone core.
3-propyl-3,4-dihydroquinoxalin-2-one: Contains the quinoxalinone core but lacks the tert-butylbenzoyl group.
Uniqueness
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the combination of the tert-butylbenzoyl and quinoxalinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-5-8-19-20(25)23-17-9-6-7-10-18(17)24(19)21(26)15-11-13-16(14-12-15)22(2,3)4/h6-7,9-14,19H,5,8H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULWXROOXRHOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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